1-Amino-3-cyclobutylpropan-2-one
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Overview
Description
1-Amino-3-cyclobutylpropan-2-one is an organic compound with the molecular formula C7H13NO It is characterized by a cyclobutyl ring attached to a propanone backbone with an amino group at the first carbon position
Preparation Methods
The synthesis of 1-Amino-3-cyclobutylpropan-2-one can be achieved through several methods:
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Alkylation of Glycine Equivalents: : This method involves the alkylation of glycine equivalents with 1,2-electrophiles. The reaction conditions typically require a base such as sodium hydride (NaH) and a suitable solvent like tetrahydrofuran (THF) to facilitate the reaction .
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Intramolecular Cyclization: : Another approach is the intramolecular cyclization of γ-substituted amino acid derivatives. This method often employs cyclization agents and specific reaction conditions to form the cyclobutyl ring .
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Alkene Cyclopropanation: : This method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. The reaction conditions vary depending on the specific reagents used .
Chemical Reactions Analysis
1-Amino-3-cyclobutylpropan-2-one undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major products formed from oxidation include carboxylic acids and ketones .
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions typically yield alcohols as the major products .
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Substitution: : The amino group in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of substituted amines and amides .
Scientific Research Applications
1-Amino-3-cyclobutylpropan-2-one has several applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
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Biology: : The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays and its interactions with various enzymes .
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Medicine: : Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals .
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Industry: : It is used in the production of specialty chemicals and materials, contributing to advancements in industrial chemistry .
Mechanism of Action
The mechanism of action of 1-Amino-3-cyclobutylpropan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. It may also participate in signaling pathways by binding to receptors and modulating their activity .
Comparison with Similar Compounds
1-Amino-3-cyclobutylpropan-2-one can be compared with other similar compounds, such as:
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1-Aminocyclopropanecarboxylic Acid: : This compound has a similar cyclopropane ring but differs in its carboxylic acid group instead of the propanone backbone .
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Cyclobutylamine: : This compound features a cyclobutyl ring attached to an amino group, lacking the propanone structure .
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Cyclobutanone: : This compound has a cyclobutyl ring with a ketone group, differing from this compound by the absence of the amino group .
The uniqueness of this compound lies in its combination of a cyclobutyl ring, an amino group, and a propanone backbone, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13NO |
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Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-amino-3-cyclobutylpropan-2-one |
InChI |
InChI=1S/C7H13NO/c8-5-7(9)4-6-2-1-3-6/h6H,1-5,8H2 |
InChI Key |
LVSIQBPOTAVEDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC(=O)CN |
Origin of Product |
United States |
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